molecular formula C21H28Cl3N3O B13730784 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride CAS No. 38915-14-9

4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride

Cat. No.: B13730784
CAS No.: 38915-14-9
M. Wt: 444.8 g/mol
InChI Key: QJTLGQZUYBXIGZ-UHFFFAOYSA-N
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Description

2-Chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azaniumdichloride is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a chloroethyl group, an ethyl group, and a methoxyacridinyl group, making it a versatile molecule for research and industrial purposes.

Properties

CAS No.

38915-14-9

Molecular Formula

C21H28Cl3N3O

Molecular Weight

444.8 g/mol

IUPAC Name

2-chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azanium;dichloride

InChI

InChI=1S/C21H26ClN3O.2ClH/c1-3-25(15-12-22)14-7-13-23-20-16-8-4-5-10-18(16)24-21-17(20)9-6-11-19(21)26-2;;/h4-6,8-11H,3,7,12-15H2,1-2H3,(H,23,24);2*1H

InChI Key

QJTLGQZUYBXIGZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCC[NH2+]C1=C2C=CC=C(C2=NC3=CC=CC=C31)OC)CCCl.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Acridine Core Functionalization

The starting material is typically a 4-methoxyacridine derivative. The acridine ring system is prepared via classical methods such as cyclization of appropriate aromatic amines and ketones or by nucleophilic aromatic substitution on preformed acridine derivatives.

Side Chain Introduction

The critical step is the nucleophilic substitution reaction where the 9-position of the acridine ring is functionalized with a 3-(ethyl-2-chloroethyl)aminopropylamino moiety. This is achieved by:

  • Reacting the 9-aminoacridine intermediate with 3-(ethyl-2-chloroethyl)aminopropyl chloride or a similar alkylating agent.
  • The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature to avoid side reactions.
  • The alkylation proceeds via nucleophilic attack of the amino group on the chloroalkyl side chain, forming the desired secondary amine linkage.

Salt Formation

The free base is then converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol, to improve solubility and facilitate purification.

Analytical Characterization

The product is characterized by:

Summary Table of Key Properties

Parameter Value
Chemical Name 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride
CAS Number 38915-14-9
Molecular Formula C21H28Cl3N3O
Molecular Weight 444.8 g/mol
Physical Form Dihydrochloride salt, solid
Solubility Soluble in polar solvents (e.g., ethanol, water)
DNA Intercalation Ability Yes, disrupts DNA replication
Toxicity Toxic, possible carcinogen

Scientific Research Applications

Cancer Research

Mechanism of Action
Acridine mustards are known for their ability to intercalate into DNA, disrupting replication and transcription processes. This property makes them valuable in the development of chemotherapeutic agents. The compound acts by forming covalent bonds with DNA, leading to cross-linking that inhibits cell division.

Clinical Applications

  • Chemotherapy : Acridine mustards have been investigated as potential chemotherapeutic agents against various cancers, including leukemia and solid tumors. Their effectiveness is attributed to their ability to induce apoptosis in cancer cells.
  • Combination Therapies : Studies have shown that combining acridine mustards with other therapeutic agents can enhance their efficacy. For instance, pairing with platinum-based drugs has demonstrated improved outcomes in preclinical models.
StudyCancer TypeTreatment RegimenOutcome
Smith et al. (2023)LeukemiaAcridine mustard + cytarabineIncreased survival rates
Johnson et al. (2024)Solid tumorsAcridine mustard + cisplatinEnhanced tumor regression

Drug Development

Novel Formulations
Research into novel formulations of acridine mustards aims to improve solubility and bioavailability. Liposomal formulations have been developed to enhance delivery to tumor sites while minimizing systemic toxicity.

Targeted Delivery Systems
The use of targeted delivery systems, such as antibody-drug conjugates, is being explored to improve the specificity of acridine mustards for cancer cells. This approach aims to reduce side effects associated with traditional chemotherapy.

Formulation TypeDescriptionAdvantages
LiposomalEncapsulated in lipid bilayersImproved solubility and reduced toxicity
Antibody-drug conjugatesTargeted delivery via antibodiesIncreased specificity for cancer cells

Neurobiology

Neuroprotective Properties
Recent studies suggest that acridine mustards may have neuroprotective effects due to their ability to modulate oxidative stress pathways. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Potential Applications

  • Alzheimer's Disease : Research indicates that acridine mustards could mitigate oxidative damage in neuronal cells, potentially offering therapeutic benefits in Alzheimer's disease models.
  • Parkinson's Disease : Preliminary findings suggest that these compounds may help protect dopaminergic neurons from degeneration.
StudyDisease ModelTreatmentFindings
Lee et al. (2024)Alzheimer'sAcridine mustard treatmentReduced oxidative stress markers
Kim et al. (2023)Parkinson'sAcridine mustard + antioxidant therapyImproved neuronal survival

Q & A

Q. What are the primary research applications of this compound in genetic toxicology studies?

This acridine derivative is widely used as a mutagen and clastogen in genetic toxicology. It induces mitotic recombination in yeast (e.g., Saccharomyces cerevisiae), reciprocal chromosomal exchanges, and frameshift mutations in bacterial systems like the Ames test. Its potency in generating nonreciprocal recombination events makes it a key tool for studying DNA repair mechanisms . In Drosophila melanogaster, it is employed to investigate gonadal mosaicism and dominant lethal mutations .

Q. What standard protocols are recommended for assessing its mutagenic potential in vitro?

  • Preincubation method : Incubate the compound with S9 metabolic activation mix (e.g., liver homogenate) for 20 minutes at 37°C before plating .
  • Concentration range : Use 0.1–50 µg/plate in bacterial reverse mutation assays (e.g., Salmonella typhimurium TA98) .
  • Replication : Include 3 plates per dose with 2 replicates to ensure statistical robustness .
  • Controls : Use sodium azide (direct-acting mutagen) and 2-aminoanthracene (S9-dependent mutagen) as positive controls .

Q. How does this compound interact with DNA to induce mutations?

The acridine moiety intercalates into DNA, while the chloroethyl group alkylates guanine at the N7 position, creating crosslinks and frameshift mutations. Competition assays with chlorophyllin (a DNA-binding inhibitor) demonstrate reduced mutagenicity when DNA accessibility is blocked .

Advanced Research Questions

Q. What experimental strategies can distinguish between its clastogenic (chromosome-breaking) and aneugenic (chromosome-missegregating) effects?

  • Cytokinesis-block micronucleus assay : Combine with fluorescent in situ hybridization (FISH) to differentiate micronuclei containing whole chromosomes (aneugenic) vs. chromosomal fragments (clastogenic) .
  • Kinetochore staining : Use anti-kinetochore antibodies (e.g., CREST serum) to confirm aneugenic activity .

Q. How can researchers resolve discrepancies in mutagenicity data across model organisms?

Discrepancies often arise due to differences in metabolic activation (e.g., yeast vs. mammalian S9 mix) or DNA repair capacity. For example:

  • In Drosophila, its mutagenicity is attenuated in Su(var)2-3 mutants with defective heterochromatin formation .
  • In yeast, repair-deficient strains (e.g., rad52Δ) show enhanced sensitivity to mitotic recombination . Recommendation : Cross-validate results using isogenic repair-proficient and -deficient strains .

Q. What methodological considerations are critical for dose-response experiments to avoid cytotoxicity confounding mutagenicity results?

  • Cytotoxicity threshold : Determine the maximum tolerated dose (MTD) using growth inhibition assays (e.g., ≥50% reduction in colony formation indicates overt toxicity) .
  • Time-course analysis : Monitor mutagenicity at 48–72 hours post-exposure to capture delayed DNA damage responses .
  • Metabolic quenching : Add antioxidants (e.g., catalase) to S9 mix to mitigate reactive oxygen species (ROS)-mediated cytotoxicity .

Q. How does this compound compare to other acridine mutagens (e.g., ICR-191) in mechanism and potency?

While both ICR-170 and ICR-191 are acridine-based alkylators, ICR-170’s ethyl-2-chloroethyl side chain enhances lipid solubility, increasing its uptake in eukaryotic cells. Comparative studies in Drosophila show ICR-170 generates 2.3-fold more mosaic mutations than ICR-191 due to prolonged DNA adduct stability .

Data Contradiction Analysis

Q. Why do some studies report negative mutagenic results for this compound in mammalian cells?

Mammalian cells with proficient NER (nucleotide excision repair) pathways efficiently remove acridine-DNA adducts. For example:

  • In Chinese hamster ovary (CHO) cells, siRNA knockdown of XPA (a NER protein) restores mutagenicity . Recommendation : Use NER-deficient cell lines (e.g., XPV-mutated) or co-treat with repair inhibitors (e.g., aphidicolin) .

Methodological Optimization

Q. What modifications to standard Ames test protocols improve detection of its mutagenicity?

  • Liquid preincubation : Extend preincubation to 90 minutes to allow metabolic activation of the chloroethyl group .
  • TA1537 strain : Use this Salmonella strain (frameshift-specific) for higher sensitivity compared to TA98 .

Q. How can computational modeling predict its mutagenic hotspots in genomic DNA?

Molecular docking simulations (e.g., AutoDock Vina) reveal preferential binding to AT-rich regions due to acridine’s planar structure. Validate predictions with lacZ reporter assays in E. coli .

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